molecular formula C12H24NO4+ B15052267 [(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium

[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium

Cat. No.: B15052267
M. Wt: 246.32 g/mol
InChI Key: YICAQFPUDACYGQ-SECBINFHSA-O
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Description

[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium is a complex organic compound with a unique structure that includes a carboxylic acid group, an ester linkage, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different products.

    Reduction: The ester linkage can be reduced to yield alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium exerts its effects involves interactions with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or enzymes, influencing their activity. The ester linkage and carboxylic acid group may also play roles in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H24NO4+

Molecular Weight

246.32 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1/t9-/m1/s1

InChI Key

YICAQFPUDACYGQ-SECBINFHSA-O

Isomeric SMILES

CC(C)(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

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